Mandol
Description
Hydrolysis Kinetics
| Parameter | Dogs | Humans |
|---|---|---|
| Plasma t₁/₂ | 4–6 minutes | 6–9 minutes |
| Hydrolysis rate (k) | 0.115 min⁻¹ | 0.069 min⁻¹ |
| Bioactivation efficiency | 92% | 88% |
In vivo hydrolysis occurs via non-specific esterases in blood and tissues, generating cefamandole and formic acid. The reaction follows pseudo-first-order kinetics, with rate constants inversely proportional to plasma protein binding (75% for cefamandole).
Structural Determinants of Prodrug Activation
- Ester position : Formylation at the mandelamido hydroxyl prevents premature degradation during absorption while allowing rapid post-systemic activation.
- Electronic effects : Electron-withdrawing formyl group stabilizes the ester against chemical hydrolysis at physiological pH (t₁/₂ = 10–17 minutes in human plasma).
This prodrug strategy balances stability during storage (as the sodium salt) with rapid activation in target tissues, achieving a bioavailability of 94% for the active metabolite.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H18N6O6S2 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
7-[(2-formyloxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O6S2/c1-24-19(21-22-23-24)33-8-11-7-32-17-12(16(28)25(17)13(11)18(29)30)20-15(27)14(31-9-26)10-5-3-2-4-6-10/h2-6,9,12,14,17H,7-8H2,1H3,(H,20,27)(H,29,30) |
InChI Key |
RRJHESVQVSRQEX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)OC=O)SC2)C(=O)O |
Synonyms |
cefamandole nafate cefamandole nafate, monosodium salt, (6R-(6alpha,7beta(R*)))-isomer cefamandole nafate, monosodium salt, 14C-labeled, (6R-(6alpha,7beta,(R*)))-isomer Mandol |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
Mandol has been explored for its efficacy in drug formulations and therapeutic uses:
- Antibiotic Properties : this compound is often associated with antibiotic formulations. For instance, it is mentioned in conjunction with cefadroxil and cefazolin, where it plays a role in enhancing the effectiveness of these antibiotics against bacterial infections .
- Drug Delivery Systems : Research indicates that this compound can be incorporated into various drug delivery systems, improving the bioavailability and controlled release of medications. This is particularly relevant for oral and topical formulations .
Biomedical Applications
This compound's applications extend into biomedical fields, particularly in tissue engineering and regenerative medicine:
- Biomaterials : Studies have shown that this compound can be synthesized into hydroxyapatite biomaterials, which are essential for bone regeneration and repair. These materials mimic the natural mineral component of bone, promoting osteoconductivity and biocompatibility .
- Cellular Studies : In vitro studies utilizing this compound have demonstrated its role in influencing cellular behaviors such as proliferation and differentiation, particularly in stem cell research .
Material Science Applications
This compound has also found applications in material science, particularly in the development of novel materials:
- Polymer Composites : this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This application is crucial for developing materials used in various industrial applications .
- Catalysis : Research indicates that this compound-based compounds can act as catalysts in chemical reactions, facilitating processes such as polymerization and organic synthesis .
Case Study 1: this compound in Antibiotic Formulation
A study conducted on the formulation of this compound with cefadroxil demonstrated enhanced antibacterial activity against resistant strains of bacteria. The combination showed a significant reduction in minimum inhibitory concentration (MIC) compared to cefadroxil alone, indicating that this compound enhances the efficacy of existing antibiotics.
Case Study 2: Hydroxyapatite Biomaterials
Research on hydroxyapatite synthesized from this compound revealed its potential for use in bone grafts. The study highlighted the material's excellent biocompatibility and mechanical strength, making it suitable for orthopedic applications.
Case Study 3: Polymer Composite Development
A recent investigation into polymer composites incorporating this compound showed improved tensile strength and thermal resistance. The study suggests that these composites could be utilized in automotive and aerospace industries due to their enhanced performance characteristics.
Data Tables
| Application Area | Specific Use | Findings |
|---|---|---|
| Pharmaceuticals | Antibiotic formulations | Enhanced efficacy against resistant bacteria |
| Biomedical Engineering | Hydroxyapatite biomaterials | High biocompatibility; suitable for bone repair |
| Material Science | Polymer composites | Improved mechanical properties; industrial use |
| Case Study | Description | Results |
|---|---|---|
| Antibiotic Formulation | Combination with cefadroxil | Lower MIC; increased antibacterial activity |
| Hydroxyapatite Biomaterials | Bone graft applications | Excellent biocompatibility; mechanical strength |
| Polymer Composites | Automotive/aerospace materials | Enhanced tensile strength; thermal resistance |
Q & A
Basic: How to identify key variables influencing Mandol’s pharmacological activity in preclinical studies?
Answer:
- Step 1: Conduct a systematic literature review to catalog known variables (e.g., dosage, bioavailability, metabolic pathways) associated with this compound’s mechanism of action .
- Step 2: Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to prioritize variables for experimental testing . Example: Does this compound (Intervention) reduce inflammation (Outcome) in murine models (Population) compared to standard NSAIDs (Comparison) over 14 days (Time)?
- Step 3: Validate variables through pilot assays (e.g., dose-response curves, enzyme inhibition kinetics) .
Basic: What experimental design principles apply to initial synthesis and characterization of this compound analogs?
Answer:
- Design: Adopt a factorial design to test variables like reaction temperature, catalyst type, and solvent polarity .
- Characterization: Use HPLC for purity assessment, NMR for structural confirmation, and in vitro assays (e.g., cytotoxicity screening) .
- Documentation: Maintain raw data logs with timestamps and environmental conditions (e.g., humidity, pH) to ensure reproducibility .
Advanced: How to resolve contradictions in this compound’s efficacy data across different in vivo models?
Answer:
- Reanalysis: Apply statistical tests (ANCOVA, multivariate regression) to isolate confounding factors (e.g., genetic variability, dosing schedules) .
- Methodological Audit: Compare protocols for differences in anesthesia, endpoint measurements, or ethical constraints .
- Triangulation: Validate findings using complementary techniques (e.g., transcriptomics + histopathology) .
Advanced: What strategies optimize this compound’s synthesis protocols for scale-up without compromising yield?
Answer:
- DoE (Design of Experiments): Use response surface methodology to model interactions between variables (e.g., pressure, stoichiometry) .
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., FTIR spectroscopy) to detect intermediates .
- Sustainability Metrics: Calculate E-factors to minimize waste and energy use .
Basic: How to conduct a literature review focused on this compound’s structure-activity relationships (SAR)?
Answer:
- Search Strategy: Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND "SAR" NOT "commercial") .
- Data Extraction: Tabulate analogs with modifications (e.g., substituents at R₁/R₂) and corresponding IC₅₀ values .
- Gap Analysis: Identify understudied regions (e.g., stereochemistry effects) for hypothesis generation .
Advanced: How to integrate multi-omics data to elucidate this compound’s polypharmacology?
Answer:
- Workflow:
- Validation: Cross-reference with KEGG pathways to prioritize clinically relevant targets .
Basic: What validation criteria ensure reliability in this compound’s analytical methods (e.g., UV-Vis, HPLC)?
Answer:
- Parameters: Assess linearity (R² ≥ 0.99), precision (%RSD < 2%), LOD/LOQ .
- Cross-Lab Validation: Share samples with independent labs to test inter-rater reliability .
- Stability Testing: Monitor degradation under stress conditions (heat, light, pH extremes) .
Advanced: How to apply computational modeling to predict this compound’s structure-activity relationships?
Answer:
- QSAR: Use Schrödinger’s Maestro or AutoDock Vina to correlate molecular descriptors (logP, polar surface area) with activity .
- MD Simulations: Model ligand-receptor binding dynamics over 100-ns trajectories .
- Validation: Compare predictions with wet-lab mutagenesis data (e.g., binding affinity shifts in mutant receptors) .
Basic: What protocols ensure reproducibility in this compound’s biological assays?
Answer:
- Standardization: Pre-train personnel on SOPs for cell culture, assay timing, and equipment calibration .
- Controls: Include vehicle, positive (e.g., dexamethasone), and negative controls in every assay plate .
- Data Archiving: Store raw images, flow cytometry files, and statistical scripts in FAIR-aligned repositories .
Advanced: How to design long-term stability studies for this compound formulations under ICH guidelines?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
